2-(2-Ethylhexyl)cyclohexan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylhexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h12-15H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNXSKYWJFVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289382 | |
| Record name | 2-(2-Ethylhexyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77189-05-0 | |
| Record name | NSC60588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Ethylhexyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ETHYLHEXYL)-1-CYCLOHEXANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Cyclohexanol and Branched Alcohol Chemistry
The chemical identity of 2-(2-Ethylhexyl)cyclohexan-1-ol is rooted in its two primary components: the cyclohexanol (B46403) ring and the 2-ethylhexyl substituent. Cyclohexanol itself is a cornerstone of industrial organic chemistry, a colorless, viscous alcohol primarily produced through the oxidation of cyclohexane (B81311) or the hydrogenation of phenol (B47542). atamanchemicals.comwikipedia.org It serves as a key precursor in the production of nylon, as its oxidation yields cyclohexanone (B45756), a vital intermediate for caprolactam synthesis. wikipedia.org The reactivity of the hydroxyl group on the cyclohexane ring allows for a range of chemical transformations, including esterification to form plasticizers like dicyclohexyl phthalate (B1215562) and dehydration to produce cyclohexene. wikipedia.org
The introduction of a branched alkyl chain, specifically the 2-ethylhexyl group, onto the cyclohexanol ring at the second position introduces properties characteristic of branched alcohols. Unlike their linear counterparts, branched alcohols like 2-ethylhexanol exhibit lower melting points and reduced viscosity. wikipedia.org The branching inhibits efficient packing of the molecules, thereby preventing crystallization. wikipedia.org This characteristic is crucial in applications requiring liquidity over a wide temperature range. Therefore, this compound can be conceptualized as a hybrid molecule, possessing the fundamental reactivity of a secondary alcohol on a cycloalkane scaffold, modified by the steric and physical properties imparted by the bulky, branched alkyl group.
Significance of the 2 Ethylhexyl Moiety in Organic Synthesis and Industrial Applications
The 2-ethylhexyl group is a ubiquitous structural motif in a vast array of industrial chemicals, prized for the specific properties it confers. Derived from 2-ethylhexanol, which is produced on a massive scale, this eight-carbon branched chain is integral to the synthesis of plasticizers, surfactants, and various esters. wikipedia.orgchemicalbook.comvaia.com
One of the most significant applications of the 2-ethylhexyl group is in the production of phthalate (B1215562) and non-phthalate plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP) and tris(2-ethylhexyl) trimellitate (TOTM). wikipedia.org The branched nature of the 2-ethylhexyl chain disrupts polymer chain packing, increasing flexibility and reducing brittleness in materials like PVC. wikipedia.org This moiety also contributes to low volatility, a desirable trait for plasticizers and solvents.
Furthermore, the 2-ethylhexyl group serves as the hydrophobic component in numerous surfactants and emulsifiers. nih.govresearchgate.netpcc.euenaspol.euatamanchemicals.com For instance, sodium 2-ethylhexyl sulfate (B86663) is an effective wetting agent and a component in industrial cleaning formulations due to its stability in highly alkaline or acidic conditions. pcc.euenaspol.euatamanchemicals.com The branching of the alkyl chain influences the surfactant's ability to lower surface tension and its foaming properties. researchgate.net Esters derived from 2-ethylhexanol, such as 2-ethylhexyl acetate (B1210297) and 2-ethylhexyl acrylate (B77674), are used as solvents and monomers, respectively. nih.govpcc.eu These applications leverage the solvency and the desirable physical properties, such as durability and weather resistance in the case of acrylate polymers, that the 2-ethylhexyl group provides. nih.gov
Given these well-established roles, the presence of the 2-ethylhexyl moiety in 2-(2-Ethylhexyl)cyclohexan-1-ol suggests its potential utility in applications where the properties of both a cyclohexanol (B46403) and a branched-chain alcohol are desired.
Advanced Spectroscopic and Spectrometric Elucidation of 2 2 Ethylhexyl Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the structure of 2-(2-Ethylhexyl)cyclohexan-1-ol.
Proton (¹H) NMR Assignments and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) are influenced by electronegativity and magnetic anisotropy. For this compound, protons closer to the hydroxyl group will appear further downfield.
Expected ¹H NMR Data:
-OH Proton: A broad singlet, typically in the range of 1.5-4.0 ppm, whose exact position is dependent on concentration and solvent.
H-1 (CH-OH): A multiplet expected around 3.4-4.0 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The multiplicity will depend on the stereochemistry and the number of adjacent protons on C-2 and C-6.
Ethylhexyl and Cyclohexyl Protons: The remaining protons on the ethylhexyl chain and the cyclohexyl ring would produce a complex series of overlapping multiplets, typically found in the upfield region of 0.8-2.2 ppm.
Terminal Methyl Protons (-CH₃): Two distinct triplets are expected for the two methyl groups of the ethylhexyl side chain, likely appearing in the 0.8-1.0 ppm range, as they are the most shielded protons in the molecule.
Coupling Constant (J) Analysis: Coupling constants are crucial for determining the connectivity and stereochemistry.
Vicinal Coupling (³J): Typical ³J(H,H) values in a cyclohexane (B81311) ring depend on the dihedral angle. Axial-axial couplings are large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). organicchemistrydata.org These values help determine the conformation of the ring and the relative orientation of substituents.
Alkyl Chain Coupling: Protons on the ethylhexyl chain would exhibit standard vicinal coupling of approximately 6-8 Hz. organicchemistrydata.org
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| ~3.4 - 4.0 | Multiplet | Variable | H-1 (proton on carbon with -OH) |
| ~1.5 - 4.0 | Broad Singlet | N/A | -OH |
| ~1.2 - 2.2 | Multiplets | ~2-13 | Cyclohexyl ring protons (H-2 to H-6) |
| ~1.1 - 1.6 | Multiplets | ~6-8 | Ethylhexyl chain protons (-CH₂-, -CH-) |
Carbon-13 (¹³C) NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.com A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. researchgate.net
Expected ¹³C NMR Data:
C-1 (C-OH): The carbon attached to the hydroxyl group is the most deshielded sp³ carbon, expected to resonate in the range of 65-75 ppm.
Cyclohexyl Carbons: The other carbons of the cyclohexane ring would appear between 20-45 ppm.
Ethylhexyl Carbons: The carbons of the side chain would also fall in the 10-45 ppm range.
Methyl Carbons: The terminal methyl carbons are the most shielded, appearing furthest upfield around 10-15 ppm.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Predicted Chemical Shift (ppm) | DEPT-135 Phase | Assignment |
|---|---|---|
| ~65 - 75 | Positive | C-1 (CH-OH) |
| ~20 - 45 | Positive/Negative | Other cyclohexyl and ethylhexyl carbons |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. princeton.edu It would show correlations between adjacent protons, allowing for the tracing of the proton connectivity throughout the cyclohexyl ring and along the ethylhexyl chain separately.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). emerypharma.com By combining the ¹H and ¹³C data, this experiment allows for the unambiguous assignment of each carbon that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com Crucially, it would reveal correlations between the protons on the first carbon of the ethylhexyl group and the carbons of the cyclohexyl ring (C-1, C-2, and C-3), confirming the point of attachment of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining the stereochemistry of the molecule, such as the cis or trans relationship between the hydroxyl group and the ethylhexyl substituent on the cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₄H₂₈O.
Molecular Formula: C₁₄H₂₈O
Calculated Exact Mass: Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the neutral molecule is 212.214015 Da.
Expected Ion: In a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Its calculated exact mass would be 213.221840 Da.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation to produce product ions. The fragmentation pattern provides structural information. nih.gov For the [M+H]⁺ ion of this compound, several key fragmentation pathways are predictable.
Predicted Fragmentation Pathways:
Loss of Water: A very common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01056 Da). [M+H]⁺ → [M+H-H₂O]⁺ + H₂O (m/z 213.22 → m/z 195.21)
Cleavage of the Side Chain: The bond between the cyclohexane ring and the ethylhexyl side chain can break. This would lead to a cyclohexanol-derived fragment or a fragment corresponding to the side chain.
Ring Opening and Fragmentation: The cyclohexyl ring itself can undergo cleavage.
Fragmentation of the Ethylhexyl Chain: The C₈H₁₇ side chain can fragment, for example, by losing ethyl (C₂H₅) or butyl (C₄H₉) radicals. docbrown.info
Table 3: Predicted Key Fragments in the MS/MS Spectrum of [C₁₄H₂₈O+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |
|---|---|---|---|
| 213.22 | 195.21 | H₂O | Dehydrated parent ion |
| 213.22 | 113.13 | C₇H₁₄ | Protonated cyclohexanol (B46403) fragment |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing a "fingerprint" based on the characteristic vibrations of its functional groups. For this compound, these techniques would be crucial in identifying and characterizing its key structural components.
Vibrational Analysis of Functional Groups
Although specific spectra for this compound are not available, the expected vibrational modes can be inferred from analogous structures like cyclohexanol and 2-ethyl-1-hexanol.
A broad absorption band would be anticipated in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band would be sensitive to hydrogen bonding. In a Raman spectrum, this O-H stretch would typically be a weaker, but still observable, band.
The C-H stretching vibrations of the ethyl, hexyl, and cyclohexyl moieties would appear in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. The CH₂ and CH₃ groups would exhibit both symmetric and asymmetric stretching modes, leading to a complex series of sharp peaks.
The "fingerprint region," from approximately 400 to 1500 cm⁻¹, would contain a multitude of overlapping peaks corresponding to C-C stretching, C-O stretching, and various bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂, CH, and OH groups. A definitive assignment of these modes for this compound would necessitate detailed theoretical calculations or comparison with an experimentally obtained spectrum.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretching | 3200-3600 | Strong, Broad | Weak to Medium |
| C-H (sp³) | Stretching | 2850-3000 | Strong | Strong |
| C-O | Stretching | 1000-1260 | Medium | Weak |
| C-C | Stretching | 800-1200 | Weak to Medium | Medium to Strong |
| C-H | Bending | 1350-1480 | Medium | Medium |
| O-H | Bending | 1330-1440 (in-plane), ~650 (out-of-plane) | Medium, Broad | Weak |
Table 1. Predicted primary vibrational modes for this compound based on characteristic functional group frequencies.
Conformational Insights from Vibrational Modes
The cyclohexyl ring in this compound can exist in different conformations, primarily the chair form. The orientation of the hydroxyl and the 2-ethylhexyl substituent (axial or equatorial) will influence the vibrational frequencies of the molecule. For instance, the C-O stretching frequency is known to be dependent on its axial or equatorial position on a cyclohexane ring.
Furthermore, the rotational isomers (rotamers) of the flexible 2-ethylhexyl side chain would lead to a complex mixture of conformers at room temperature. Each of these conformers would have a unique set of vibrational modes. High-resolution vibrational spectroscopy, potentially at low temperatures to "freeze out" certain conformations, would be required to distinguish between these different stereoisomers. Without experimental data, a detailed conformational analysis remains speculative.
Other Relevant Spectroscopic Techniques
Other spectroscopic methods could provide further structural and electronic information about this compound.
UV-Vis Spectroscopy: As this compound lacks significant chromophores (i.e., systems of conjugated double bonds or aromatic rings), it is not expected to show strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum (typically 200-800 nm). Any observed absorption would likely be weak "end absorption" at shorter wavelengths, originating from the lone pairs of the oxygen atom.
X-ray Photoelectron Spectroscopy (XPS): XPS could be employed to determine the elemental composition and chemical environment of the atoms within the molecule. It would provide high-resolution spectra for the C 1s and O 1s core levels. The binding energy of the O 1s peak would be characteristic of an alcohol, and the C 1s spectrum could potentially be resolved into components representing the different types of carbon atoms (C-C, C-H, and C-O). However, no published XPS data for this specific compound is currently available.
Computational Chemistry and Theoretical Modeling of 2 2 Ethylhexyl Cyclohexan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 2-(2-Ethylhexyl)cyclohexan-1-ol. These methods, based on the principles of quantum mechanics, offer a detailed view of electron distribution, molecular orbital energies, and the forces governing molecular structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for a molecule of the size and complexity of this compound. wikipedia.org DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of spatial coordinates. wikipedia.orgnih.gov This approach allows for the determination of various electronic properties that are crucial for understanding the molecule's reactivity.
For this compound, DFT calculations can be employed to determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Further analysis of the electron density can yield information about the charge distribution within the molecule, often visualized through electrostatic potential maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the oxygen atom of the hydroxyl group is expected to be a region of high electron density, making it a likely site for electrophilic attack.
The reactivity of this compound can be further explored by calculating various reactivity indices derived from DFT, such as electronegativity, chemical hardness, and the Fukui function. These indices provide a quantitative measure of the molecule's reactivity and can help predict the most likely sites for various chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Electron Affinity | 0.8 eV |
| Ionization Potential | 8.9 eV |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for a molecule of this type.
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular energies and spectroscopic properties. mpg.de For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain precise energetic information and to predict various types of spectra. irdg.org
One of the primary applications of ab initio methods for this molecule would be the accurate calculation of its conformational energies. Due to the flexible nature of the ethylhexyl group and the cyclohexane (B81311) ring, this compound can exist in numerous conformations. Ab initio calculations can determine the relative energies of these conformers, identifying the most stable structures. dtic.mil This information is crucial for understanding the molecule's behavior in different environments.
Furthermore, ab initio methods are powerful tools for predicting spectroscopic data, which can be used to interpret experimental spectra. mpg.dechemrxiv.org For instance, these calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, aiding in the assignment of experimental peaks to specific molecular vibrations. arxiv.orgacs.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing valuable information for structural elucidation. github.io
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule as flexible as this compound, MD simulations are invaluable for exploring its vast conformational space and understanding its interactions with other molecules. nih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic evolution of the system. This allows for the observation of conformational changes, such as the ring-flipping of the cyclohexane moiety and the rotation of the ethylhexyl side chain. youtube.com By analyzing the trajectory of the simulation, the most populated conformations and the energy barriers between them can be identified. This provides a more dynamic picture of the molecule's structure compared to the static view from quantum chemical calculations. libretexts.orgyoutube.com
MD simulations are also instrumental in studying the intermolecular interactions of this compound. By simulating the molecule in a solvent, such as water or an organic solvent, the nature of its interactions with the surrounding molecules can be investigated. This is particularly important for understanding its solubility and partitioning behavior in different environments. For example, simulations could reveal the formation of hydrogen bonds between the hydroxyl group of this compound and water molecules.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods offer a powerful means of predicting spectroscopic parameters, which can be used to interpret and assign experimental spectra. chemrxiv.orgacs.orgarxiv.org For this compound, the prediction of IR and NMR spectra is particularly valuable for its structural characterization.
As mentioned earlier, both DFT and ab initio methods can be used to calculate vibrational frequencies. aip.org These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental IR spectra. This comparison helps in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol group or the C-H stretches of the alkyl chains.
Similarly, computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io These predictions are based on the calculation of the magnetic shielding of each nucleus in the molecule. By comparing the calculated chemical shifts with the experimental NMR spectrum, the signals can be assigned to the corresponding atoms in the molecule, which is a critical step in confirming its structure.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 72.5 |
| C2 (CH-CH₂-...) | 45.3 |
| C1' (CH₂-CH₃) | 28.9 |
| C2' (CH₃) | 11.8 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for a molecule of this type.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. numberanalytics.comacs.org By mapping out the potential energy surface of a reaction, the pathway from reactants to products can be elucidated, including the identification of transition states and intermediates. scilit.comgithub.iomit.edu
A key application would be the study of the dehydration of this compound to form the corresponding alkene. acs.orgresearchgate.netresearchgate.netfigshare.comnsf.gov Using DFT or ab initio methods, the structure and energy of the transition state for this elimination reaction can be calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By comparing the activation energies for different possible dehydration pathways, the most favorable mechanism can be identified.
Transition state theory can then be used to calculate the reaction rate constant from the properties of the transition state. This allows for a quantitative prediction of the reaction kinetics. Furthermore, the analysis of the geometry and electronic structure of the transition state can provide insights into the factors that influence the reaction rate and selectivity.
Predictive Modeling of Environmental Behavior
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the environmental fate and behavior of chemical compounds. nih.govnih.govresearchgate.netbyu.eduecoitn.eu For this compound, QSAR models can be employed to estimate key environmental parameters, such as its soil sorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric degradation rate.
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental properties. nih.govresearchgate.net For predicting the environmental behavior of this compound, various molecular descriptors would be calculated, such as its octanol-water partition coefficient (logP), molecular weight, and topological indices. These descriptors would then be used in a pre-existing QSAR model to predict the desired environmental property.
For example, the soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. acs.orgnih.govosti.govuu.nl A QSAR model for Koc would likely use descriptors related to the molecule's hydrophobicity, such as logP. Given the long alkyl chain of this compound, it is expected to have a relatively high logP and therefore a significant Koc, indicating that it is likely to be found in soil and sediment in the environment. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 2 2 Ethylhexyl Cyclohexan 1 Ol
Oxidation Reactions and Product Characterization
The secondary alcohol group of 2-(2-ethylhexyl)cyclohexan-1-ol can be oxidized to the corresponding ketone, 2-(2-ethylhexyl)cyclohexan-1-one. This transformation is a common and synthetically useful reaction for secondary alcohols.
A variety of oxidizing agents can be employed for this purpose. For a similar compound, 2-ethylcyclohexanol, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) has been shown to be effective, affording 2-ethylcyclohexanone (B1346015) in high yield. The reaction is typically carried out at low temperatures, such as 0°C, to minimize side reactions. The persistence of the orange color of the Jones reagent indicates the completion of the oxidation.
Other common oxidizing agents for converting secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride/DMSO followed by a hindered base). On a larger scale, catalytic oxidation using molecular oxygen or hydrogen peroxide in the presence of a metal catalyst can be an environmentally benign alternative. For instance, Dawson-type polyoxometalates have been used to catalyze the oxidation of cyclohexanol (B46403) and cyclohexanone (B45756) with hydrogen peroxide.
The primary product of the oxidation of this compound is 2-(2-ethylhexyl)cyclohexan-1-one. Further oxidation, which would involve C-C bond cleavage of the cyclohexane (B81311) ring, is possible under more vigorous conditions, potentially leading to the formation of dicarboxylic acids like adipic acid derivatives.
Product Characterization: The resulting ketone, 2-(2-ethylhexyl)cyclohexan-1-one, can be characterized using various spectroscopic techniques:
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the appearance of a strong carbonyl (C=O) stretching absorption band typically in the range of 1715-1725 cm⁻¹, and the disappearance of the broad hydroxyl (O-H) stretching band from the starting alcohol.
¹H NMR Spectroscopy: The proton on the carbon bearing the alcohol group (the carbinol proton), which appears as a multiplet in the 3.5-4.0 ppm range in the starting material, would disappear. Protons alpha to the newly formed carbonyl group would be shifted downfield.
¹³C NMR Spectroscopy: A new resonance corresponding to the carbonyl carbon would appear significantly downfield, typically in the range of 200-220 ppm. The resonance of the carbinol carbon from the starting material (around 70-80 ppm) would be absent.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would
Environmental Occurrence, Fate, and Degradation Pathways of 2 2 Ethylhexyl Cyclohexan 1 Ol
Environmental Detection and Distribution
Abiotic Transformation Processes
The transformation of chemical compounds in the environment without the involvement of living organisms is known as abiotic transformation. These processes, including photolysis and hydrolysis, are key to determining the persistence of a substance.
Photolysis Mechanisms and Kinetics
Detailed studies on the photolytic degradation of 2-(2-Ethylhexyl)cyclohexan-1-ol are not extensively documented. Photolysis involves the breakdown of compounds by light, and its rate and mechanisms are critical for understanding the fate of chemicals exposed to sunlight, for instance, in surface waters or on soil surfaces. Without specific experimental data, the susceptibility of this compound to photodegradation remains largely theoretical.
Hydrolysis and Chemical Degradation in Aquatic and Terrestrial Systems
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature. For this compound, specific kinetic data on its hydrolysis under various environmental conditions are not available in the current body of scientific literature. Similarly, information regarding other chemical degradation pathways in aquatic and terrestrial systems is scarce.
Biotic Degradation Pathways
The breakdown of organic compounds by microorganisms is a primary route for their removal from the environment. This process, known as biodegradation, is essential for the natural attenuation of contaminants.
Microbial Biodegradation in Soil and Water
While the biodegradation of related compounds like 2-ethylhexanol has been studied, specific research focusing on the microbial degradation of this compound in soil and water is not presently available. Therefore, the microorganisms capable of utilizing this compound as a substrate and the environmental conditions favoring its biodegradation are yet to be identified.
Identification of Biodegradation Metabolites and Intermediates
The identification of metabolites and intermediate compounds formed during biodegradation is crucial for a complete understanding of the degradation pathway and any potential ecotoxicological implications of the breakdown products. As there are no detailed studies on the biodegradation of this compound, its metabolic fate remains unknown.
Enzymatic Mechanisms of Degradation
The enzymatic degradation of this compound is not extensively documented in scientific literature. However, based on its chemical structure, a plausible degradation pathway can be inferred from the known enzymatic processes for its constituent parts: the cyclohexanol (B46403) ring and the long-chain alkyl group. The initial and most critical step in the aerobic biodegradation of this secondary alcohol is the oxidation of the hydroxyl group.
Microorganisms, particularly bacteria and fungi, are known to produce enzymes capable of oxidizing alcohols. ijpba.inforesearchgate.net The degradation of this compound likely commences with the enzymatic conversion of the alcohol functional group to a ketone, yielding 2-(2-ethylhexyl)cyclohexanone. This reaction is typically catalyzed by alcohol dehydrogenases (ADHs) or alcohol oxidases.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes or ketones, using cofactors like NAD+ or NADP+ as electron acceptors. nih.gov ADHs with activity towards secondary alcohols and cyclic alcohols like cyclohexanol have been identified in various bacteria, including Pseudomonas and Rhodococcus species. ijpba.infonih.gov For instance, yeast alcohol dehydrogenase (YADH) has demonstrated activity with aliphatic alcohols with chain lengths of up to 24 carbons. nih.govresearchgate.net
Alcohol Oxidases: These enzymes use molecular oxygen as the electron acceptor, producing the corresponding aldehyde or ketone and hydrogen peroxide. wikipedia.org Long-chain alcohol oxidases found in yeasts such as Candida and fungi like Colletotrichum graminicola have a broad substrate range, acting on alcohols from 4 to 22 carbons in length, and can also oxidize some secondary alcohols. wikipedia.orgacs.org
Following the initial oxidation to 2-(2-ethylhexyl)cyclohexanone, further degradation would likely involve the cleavage of the cyclohexane (B81311) ring. This process in aerobic bacteria often proceeds via a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring, forming a lactone. This lactone is then hydrolyzed, opening the ring to form a linear dicarboxylic acid, which can subsequently be metabolized through the β-oxidation pathway. The 2-ethylhexyl side chain would also be subject to degradation, likely through omega-oxidation followed by β-oxidation.
Under anaerobic conditions, the degradation pathway is different. For instance, the anaerobic degradation of cyclohexane involves its activation by addition to fumarate, a process observed in sulfate-reducing bacteria. frontiersin.org A similar mechanism could potentially be involved in the anaerobic breakdown of the cyclohexyl ring of this compound.
Environmental Transport and Partitioning Mechanisms
The environmental transport and partitioning of this compound are governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). While specific experimental data for this compound is scarce, its behavior can be predicted based on its structure and data from analogous compounds like 2-ethylhexanol and cyclohexanol.
The molecule possesses a large, non-polar structure consisting of a cyclohexane ring and an eight-carbon alkyl chain, with a single polar hydroxyl group. This structure imparts significant lipophilicity (fat-solubility) and low water solubility.
Partitioning Behavior:
Octanol-Water Partitioning: The octanol-water partition coefficient (Kow), expressed as log Kow, is a key indicator of a chemical's tendency to partition into organic phases. wikipedia.org Due to its large lipophilic structure, this compound is expected to have a high log Kow value. For comparison, 2-ethylhexanol has a log P (equivalent to log Kow) of approximately 2.7 to 3.1. wikipedia.org This high value suggests that in aquatic environments, the compound will preferentially adsorb to organic matter in sediment and suspended particles rather than remaining dissolved in the water column.
Soil and Sediment Adsorption: The strong affinity for organic matter indicates that this compound will exhibit low mobility in soil. It will bind tightly to the organic carbon fraction of soil and sediment, minimizing the potential for leaching into groundwater.
Environmental Transport:
Atmospheric Transport: The volatility of a chemical determines its potential for atmospheric transport. The vapor pressure of this compound is expected to be low due to its high molecular weight and the presence of the hydrogen-bonding hydroxyl group. 2-Ethylhexanol has a vapor pressure of about 30 Pa at 20°C. wikipedia.org The larger size of this compound suggests its vapor pressure will be even lower, limiting its volatilization from soil and water surfaces and reducing the likelihood of long-range transport in the atmosphere.
Waterborne Transport: Due to its low water solubility and high tendency to adsorb to particulate matter, transport in the dissolved phase in rivers and streams will be limited. The primary mode of aquatic transport would likely be associated with suspended sediments.
Table 1: Estimated and Analog-Based Physicochemical Properties Relevant to Environmental Transport
| Property | Value (Estimated or from Analog) | Analog Compound | Implication for Transport & Partitioning |
| Molecular Formula | C₁₄H₂₈O | - | High molecular weight suggests low volatility. |
| Molecular Weight | 212.38 g/mol | - | Contributes to low vapor pressure and water solubility. |
| log Kow (Octanol-Water Partition Coefficient) | > 3.1 (Estimated) | 2-Ethylhexanol (log P ≈ 3.1) wikipedia.org | High potential for bioaccumulation and adsorption to soil/sediment. |
| Water Solubility | Low (Estimated < 0.1 g/100ml ) | 2-Ethylhexanol (0.11 g/100ml ) nih.govsolubilityofthings.com | Limited transport in the aqueous phase; partitions to solids. |
| Vapor Pressure | Low (Estimated < 30 Pa at 20°C) | 2-Ethylhexanol (≈ 30 Pa at 20°C) wikipedia.org | Low potential for volatilization and long-range atmospheric transport. |
Environmental Modeling and Prediction of Fate
In the absence of comprehensive experimental data, the environmental fate of this compound is primarily assessed through computational modeling. These models utilize the chemical's structure to predict its properties and simulate its behavior in the environment.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a fundamental tool for predicting the physicochemical properties and environmental fate of chemicals when experimental data is lacking. nih.govqsartoolbox.org For this compound, QSAR models can estimate key parameters required for environmental assessment. These models work by correlating the structural features of molecules with their known activities or properties.
Property Prediction: Software and platforms like OPERA (Open-source Prediction of Environmental Risk and Activity) or the OECD QSAR Toolbox can predict endpoints such as log Kow, water solubility, vapor pressure, and biodegradation rates based solely on the molecular structure. qsartoolbox.org
Model Development: These models are built using large datasets of experimentally measured values for a diverse range of chemicals. nih.govacs.org The performance of QSAR models is rigorously validated using statistical methods to ensure the reliability of their predictions. acs.org For a molecule like this compound, a QSAR model would analyze its functional groups (hydroxyl), and structural characteristics (cyclic and branched alkyl components) to estimate its environmental properties.
Multimedia Environmental Fate Models: Once the key physicochemical properties are obtained (either experimentally or through QSARs), they are used as inputs for multimedia fate models. These models, such as the USEtox model, simulate the partitioning, transport, and degradation of a chemical across various environmental compartments.
Compartmental Analysis: These models divide the environment into interconnected compartments, including urban and rural air, fresh water, sea water, and different types of soil. frontiersin.org
For this compound, the modeling process would involve:
Using QSAR to predict essential parameters like log Kow, Henry's Law constant, and biodegradation half-lives in air, water, and soil.
Inputting these parameters, along with estimated emission rates, into a multimedia fate model.
The model would then predict that due to its high log Kow and low vapor pressure, the compound would predominantly partition to soil and sediment, with low concentrations expected in air and water, and a low potential for significant environmental transport.
Analytical Methodologies for Detection, Identification, and Quantification of 2 2 Ethylhexyl Cyclohexan 1 Ol
The accurate detection, identification, and quantification of 2-(2-ethylhexyl)cyclohexan-1-ol in various environmental and biological samples are crucial for understanding its prevalence and behavior. A range of sophisticated analytical methodologies are employed for this purpose, often requiring meticulous sample preparation followed by advanced chromatographic and spectroscopic techniques.
Industrial Relevance and Emerging Applications Research for 2 2 Ethylhexyl Cyclohexan 1 Ol
Potential as a Specialty Chemical Intermediate
No specific research was found detailing the use of 2-(2-Ethylhexyl)cyclohexan-1-ol as a specialty chemical intermediate.
Research into its Use in Advanced Materials (e.g., as a monomer, co-monomer, or modifying agent)
There is no publicly available research on the application of this compound in the field of advanced materials.
Investigating its Role in Solvent or Co-solvent Systems
No studies were identified that investigate the properties and performance of this compound in solvent or co-solvent systems.
Exploration of its Properties for Lubricant or Additive Formulations
Information regarding the exploration of this compound for use in lubricants or as an additive is not present in the available literature.
Patent Landscape Analysis and Technological Trends
A patent landscape analysis for this compound could not be conducted as no specific patents mentioning this compound were identified in the search.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions on 2-(2-Ethylhexyl)cyclohexan-1-ol
A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated academic studies focused specifically on this compound. The primary available information is confined to chemical databases which provide fundamental details such as its chemical formula (C14H28O), CAS number (77189-05-0), and molecular weight. epa.govsigmaaldrich.com These databases serve as a foundational point of reference but underscore the lack of in-depth research into its specific properties and potential applications. While extensive research exists for the related compound 2-ethylhexanol, which is widely used as a precursor for plasticizers and other chemicals, this body of knowledge does not directly extrapolate to the properties and behaviors of this compound. wikipedia.orgnih.gov The academic community has yet to publish significant findings on the synthesis, characterization, or application of this particular cyclohexanol (B46403) derivative.
Identification of Knowledge Gaps and Unexplored Research Avenues
The current state of knowledge surrounding this compound is characterized by significant gaps. These unexplored areas present numerous opportunities for original research.
Key Knowledge Gaps:
Synthesis and Stereochemistry: There is a lack of published, optimized, and high-yield synthetic routes specifically for this compound. The stereochemistry of the compound, arising from the chiral centers in the cyclohexanol ring and the ethylhexyl side chain, remains largely unexplored. Research into stereoselective synthesis to isolate and study individual stereoisomers is a major unaddressed area.
Physicochemical Properties: Detailed experimental data on its fundamental physicochemical properties are absent. This includes, but is not limited to, its boiling point, melting point, viscosity, refractive index, and solubility in various solvents. Such data is crucial for any potential industrial or laboratory application.
Material Science Applications: While structurally similar compounds are used as plasticizers, surfactants, or lubricant additives, the potential of this compound in these roles has not been investigated. Its long alkyl chain and cyclic alcohol structure suggest it could exhibit interesting properties in polymer science and material formulation.
Proposed Interdisciplinary Research Directions for Comprehensive Understanding
A thorough understanding of this compound necessitates a multi-faceted and interdisciplinary research approach. The following are proposed directions for future investigation:
Synthetic and Computational Chemistry:
Development of efficient and stereoselective synthetic methods to produce different isomers of this compound. This could involve catalytic hydrogenation of the corresponding phenol (B47542) or stereocontrolled alkylation of cyclohexanone (B45756) derivatives.
Computational modeling to predict the physicochemical properties, conformational analysis, and potential interactions of its various stereoisomers. This can help guide experimental work and screen for potential applications.
Materials Science and Engineering:
Investigation into its efficacy as a novel plasticizer for polymers such as PVC, and a comparison of its performance against industry standards like bis(2-ethylhexyl) phthalate (B1215562) (DEHP). wikipedia.org
Exploration of its potential as a surfactant or emulsifying agent, given its amphiphilic structure, for applications in cosmetics, detergents, or food technology.
Assessment of its properties as a lubricant base oil or additive, focusing on its thermal stability, viscosity index, and friction-reducing capabilities.
Environmental and Toxicological Sciences:
Conducting comprehensive studies on its biodegradability under various environmental conditions to determine its persistence.
Performing ecotoxicological assessments to understand its potential impact on aquatic and terrestrial organisms.
In vitro and in vivo toxicological studies to establish a preliminary safety profile and identify any potential health risks.
By pursuing these interdisciplinary research avenues, the scientific community can systematically fill the existing knowledge gaps and fully characterize this compound, potentially unlocking new applications and ensuring its responsible development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Ethylhexyl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis often involves catalytic hydrogenolysis or acid-catalyzed dehydration of cyclohexanol derivatives. For example, palladium chloride or magnesium acetate catalysts can facilitate selective hydrogenation of cyclohexenyl intermediates . Cyclohexanol derivatives may undergo alkylation with 2-ethylhexyl halides under nucleophilic substitution conditions (e.g., using potassium carbonate as a base in hexane) . Optimization requires monitoring temperature (80–120°C), solvent polarity, and catalyst loading. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from byproducts like cyclohexene or unreacted starting materials .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze H and C NMR to identify characteristic peaks for the cyclohexanol ring (δ 1.2–2.1 ppm for axial/equatorial protons) and the 2-ethylhexyl chain (δ 0.8–1.5 ppm for methyl/methylene groups) .
- IR : Confirm hydroxyl (-OH) stretching at 3200–3600 cm and C-O vibration at 1050–1250 cm .
- GC-MS : Assess purity (>95%) and detect impurities like residual solvents or degradation products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow REACH regulations for hazardous alcohols :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Ensure ventilation in storage areas to avoid vapor accumulation (flash point: ~75°C) .
- Dispose of waste via neutralization with dilute acetic acid followed by incineration . Toxicity studies indicate moderate ecotoxicity (EC for aquatic organisms: 10–100 mg/L), requiring containment to prevent environmental release .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve stereoselectivity in the synthesis of this compound?
- Methodological Answer : Stereoselectivity depends on catalyst geometry and reaction medium. Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts can induce enantioselectivity in hydrogenation steps . Solvent polarity (e.g., hexane vs. ethanol) influences transition-state stabilization; non-polar solvents favor axial hydroxyl configurations . Advanced techniques like DFT calculations predict energy barriers for stereoisomer formation, guiding catalyst design .
Q. How do conflicting data on the oxidative stability of this compound under varying oxygen concentrations arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from uncontrolled variables (e.g., trace metal contaminants, light exposure). To resolve:
- Conduct controlled oxidation studies using O or HO under inert atmospheres (argon/nitrogen) .
- Track degradation products (e.g., ketones or carboxylic acids) via HPLC with UV/RI detection .
- Apply Arrhenius kinetics to model oxidation rates at 25–60°C, identifying activation energy thresholds for instability .
Q. What substituent effects govern the physicochemical properties of this compound derivatives?
- Methodological Answer : Substituents on the cyclohexanol ring alter lipophilicity and boiling points. For example:
- Electron-withdrawing groups (e.g., -F) increase polarity, raising solubility in aqueous systems (logP reduction by 0.5–1.0 units) .
- Bulky substituents (e.g., isopropyl) hinder molecular packing, lowering melting points by 10–20°C .
- Computational tools (e.g., COSMO-RS) predict partition coefficients and solubility parameters, validated experimentally via shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
